molecular formula C20H27NO3 B1343401 Ethyl 7-oxo-7-[3-(3-pyrrolinomethyl)phenyl]heptanoate CAS No. 898749-82-1

Ethyl 7-oxo-7-[3-(3-pyrrolinomethyl)phenyl]heptanoate

Cat. No. B1343401
M. Wt: 329.4 g/mol
InChI Key: FKTYJRUTJNVVTD-UHFFFAOYSA-N
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Description

Ethyl 7-oxo-7-[3-(3-pyrrolinomethyl)phenyl]heptanoate is a compound that appears to be related to various heterocyclic structures and derivatives that have been synthesized for different biological activities. Although the specific compound is not directly mentioned in the provided papers, we can infer from the related structures and the synthesis methods that it may have potential biological activities and could be synthesized using similar strategies.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that typically start with readily available starting materials. For instance, the synthesis of a pyrazole derivative was achieved through a 3+2 annulation method, starting from ethyl acetoacetate and benzaldehyde via a Knoevenagel approach, followed by cyclocondensation with phenylhydrazine hydrochloride . Similarly, derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate were prepared from ethyl 2-phenyl-1-pyrroline-5-carboxylate, indicating the versatility of ethyl esters in constructing complex bicyclic structures . The synthesis of the basic skeleton of penicillins, 7-oxo-4-thia-1-azabicyclo[3.2.0]heptane, was achieved from ethyl propiolate, showcasing the use of ethyl esters in the formation of bicyclic lactam rings . These methods could potentially be adapted for the synthesis of Ethyl 7-oxo-7-[3-(3-pyrrolinomethyl)phenyl]heptanoate.

Molecular Structure Analysis

The molecular structure of synthesized compounds is often confirmed using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, followed by single crystal X-ray diffraction studies . The stability of the crystal structure can be influenced by intermolecular interactions such as hydrogen bonding and π-π stacking . Computational methods like DFT calculations can be used to predict and compare the molecular properties with experimental data, providing insights into the electronic structure and reactivity of the compound .

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from their functional groups and molecular structure. For example, the presence of an ester group in the ethyl esters suggests potential reactivity through hydrolysis or transesterification reactions. The bicyclic structures indicate a possibility for ring-opening reactions or further functionalization at various positions on the ring systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The presence of aromatic rings and heteroatoms can influence the compound's solubility, boiling point, and melting point. The antioxidant properties of such compounds can be evaluated through in vitro methods like DPPH and hydroxyl radical scavenging assays . Additionally, the biological activities, such as antimalarial and antimycobacterial activities, can be assessed through in vitro assays against specific strains .

Scientific Research Applications

Photochemical Reactions

Ethyl 7-oxo-7-[3-(3-pyrrolinomethyl)phenyl]heptanoate and related compounds undergo photochemical reactions in alcoholic solutions, leading to the formation of ω-substituted esters. Such reactions are crucial for understanding and developing photochemical synthesis methods for complex organic compounds (Tokuda, Watanabe, & Itoh, 1978).

Synthesis of Basic Skeletons of Penicillins

The compound plays a role in the synthesis of 7-Oxo-4-thia-1-azabicyclo[3.2.0]heptane, a basic skeleton of penicillins. This demonstrates its potential in the development of antibiotic agents, showing the versatility of Ethyl 7-oxo-7-[3-(3-pyrrolinomethyl)phenyl]heptanoate in synthesizing bioactive molecules (Chiba, Sakaki, Takahashi, & Kaneko, 1985).

Colorimetric Chemosensors

Ethyl 7-oxo-7-[3-(3-pyrrolinomethyl)phenyl]heptanoate contributes to the development of colorimetric chemosensors for the detection of metal ions like Cu2+, Zn2+, and Co2+. Such chemosensors are essential for environmental monitoring and industrial processes, highlighting the compound's application in analytical chemistry (Aysha, Mohamed, El-Sedik, & Youssef, 2021).

Development of Heterocyclic Compounds

Ethyl 7-oxo-7-[3-(3-pyrrolinomethyl)phenyl]heptanoate is a precursor in the synthesis of various heterocyclic compounds with potential biological activities. These activities include antimicrobial and antifungal properties, underscoring the compound's significance in pharmaceutical research and development (Youssef, Abbady, Ahmed, & Omar, 2011).

Safety And Hazards

The safety and hazards associated with Ethyl 7-oxo-7-[3-(3-pyrrolinomethyl)phenyl]heptanoate are not provided in the search results.


Future Directions

The future directions for the use or study of Ethyl 7-oxo-7-[3-(3-pyrrolinomethyl)phenyl]heptanoate are not provided in the search results.


Please note that this analysis is based on the information available from the search results and may not be comprehensive. For more detailed information, please refer to relevant scientific literature and safety data sheets.


properties

IUPAC Name

ethyl 7-[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO3/c1-2-24-20(23)12-5-3-4-11-19(22)18-10-8-9-17(15-18)16-21-13-6-7-14-21/h6-10,15H,2-5,11-14,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTYJRUTJNVVTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC=CC(=C1)CN2CC=CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643518
Record name Ethyl 7-{3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-oxo-7-[3-(3-pyrrolinomethyl)phenyl]heptanoate

CAS RN

898749-82-1
Record name Ethyl 3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]-ζ-oxobenzeneheptanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898749-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-{3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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